![molecular formula C18H23FN6 B6441507 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2640889-66-1](/img/structure/B6441507.png)
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Description
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C18H23FN6 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.19682292 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the compound , bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral replication, showing antiviral activity .
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the antiviral pathway .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to the inhibition of disease progression.
Biological Activity
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound with a complex structure that integrates a tetrahydroquinazoline core and a piperazine moiety substituted with a fluorinated pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C18H23FN6
- Molecular Weight : 342.4 g/mol
- Structural Features : The presence of a fluorine atom and dimethyl groups enhances lipophilicity, which may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties.
- Inhibition of Enzymatic Activity : Some derivatives have been explored for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in various signaling pathways .
The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that the unique structural features allow for selective interactions with biological targets. Interaction studies using techniques such as molecular docking simulations are essential for elucidating these mechanisms and optimizing the compound for therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoroquinazoline | Fluorinated quinazoline core | Antitumor activity |
2-Methylpyrimidine derivatives | Methyl groups on pyrimidine | Antihistaminic properties |
Piperazine-based compounds | Piperazine ring | Antidepressant effects |
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKQZLIINEHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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